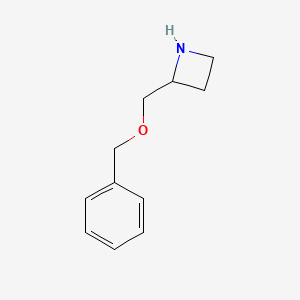

2-((Benzyloxy)methyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(phenylmethoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXORLHSVQERNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-((Benzyloxy)methyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to 2-((benzyloxy)methyl)azetidine, a valuable building block in medicinal chemistry. The azetidine motif is of significant interest in drug discovery due to its ability to impart desirable physicochemical properties, such as improved metabolic stability and conformational constraint. This document details a strategic three-stage synthetic pathway, commencing with the readily accessible (azetidin-2-yl)methanol. Each stage—N-protection, O-benzylation, and N-deprotection—is meticulously described, emphasizing the chemical principles that underpin the procedural choices. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel azetidine-containing compounds.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability. The incorporation of azetidine moieties into drug candidates can lead to enhanced binding affinity, improved pharmacokinetic profiles, and novel intellectual property. This compound, in particular, serves as a versatile intermediate, allowing for further functionalization at the azetidine nitrogen while the benzyloxy group can act as a stable ether linkage or be deprotected to reveal a primary alcohol for subsequent elaboration.

A Strategic Synthetic Approach

The synthesis of this compound is most effectively approached through a three-stage sequence that ensures high yields and purity. This strategy prioritizes the use of a temporary protecting group on the azetidine nitrogen to prevent side reactions during the key O-benzylation step.

The logical flow of this synthesis is depicted in the following workflow diagram:

An In-Depth Technical Guide to 2-((benzyloxy)methyl)azetidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique combination of properties—conformational rigidity, three-dimensional character, and improved physicochemical attributes such as solubility and metabolic stability—makes it an attractive bioisostere for more traditional ring systems. The inherent ring strain of approximately 25.4 kcal/mol endows azetidines with a unique reactivity profile, balancing stability for ease of handling with sufficient reactivity for further functionalization. This guide focuses on a key derivative, 2-((benzyloxy)methyl)azetidine, a versatile building block that is gaining traction in the synthesis of complex molecular architectures, most notably in the burgeoning field of targeted protein degradation.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental chemical properties of this compound is paramount for its effective utilization in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| CAS Number | 1220030-41-0 | [1] |

| Appearance | Not specified (likely an oil) | |

| Boiling Point | Not experimentally determined in reviewed sources | |

| Melting Point | Not experimentally determined in reviewed sources | [2] |

| Solubility | Not explicitly detailed, but its use in organic synthesis suggests solubility in common organic solvents like dichloromethane, tetrahydrofuran, and N,N-dimethylformamide. | |

| Purity | Commercially available with ≥97% purity.[1] |

Spectroscopic Data Interpretation

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the azetidine ring protons, the benzylic methylene protons, the exocyclic methylene protons, and the aromatic protons of the benzyl group.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

-

Benzylic Protons (OCH₂Ph): A singlet at approximately δ 4.5 ppm.

-

Azetidine Ring Protons & Exocyclic Methylene (C₄H₇N-CH₂O): A series of multiplets in the δ 2.0-4.0 ppm range. The proton at C2 will be a multiplet, coupled to the adjacent methylene protons on the ring and the exocyclic methylene group. The protons at C3 and C4 will also appear as multiplets. The N-H proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted): The carbon-13 NMR spectrum will provide a unique signature for each carbon environment within the molecule.

-

Aromatic Carbons (C₆H₅): Multiple signals between δ 127-138 ppm.

-

Benzylic Carbon (OCH₂Ph): A signal around δ 73 ppm.

-

Exocyclic Methylene Carbon (N-CH₂O): A signal in the range of δ 70-75 ppm.

-

Azetidine C2: A signal around δ 60-65 ppm.

-

Azetidine C3 & C4: Signals in the upfield region, typically between δ 20-40 ppm.

FT-IR Spectroscopy (Predicted): The infrared spectrum will be characterized by several key absorption bands:

-

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹.

-

C-O Stretch (Ether): A strong, characteristic band in the 1070-1150 cm⁻¹ region.

-

C-N Stretch: A moderate absorption in the 1250-1020 cm⁻¹ range.

-

Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹).

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a logical and commonly employed synthetic strategy would involve the protection of the hydroxyl group of (azetidin-2-yl)methanol.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Preparation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of (azetidin-2-yl)methanol (1.0 equivalent) in anhydrous THF dropwise.

-

Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the hydroxyl group.

-

Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is primarily dictated by two key features: the nucleophilic secondary amine and the strained four-membered ring.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in a variety of bond-forming reactions.

-

N-Alkylation: The secondary amine can be alkylated under standard conditions, such as reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride, or via direct alkylation with alkyl halides.

-

N-Acylation: Acylation of the nitrogen is readily achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA), to yield the corresponding amides.

-

N-Arylation: The Buchwald-Hartwig amination provides a powerful method for the formation of N-aryl bonds, coupling the azetidine with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand.

-

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamides, a common functional group in many pharmaceutical agents.

Caption: Key reactions involving the nitrogen atom.

Ring-Opening Reactions

The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, particularly upon activation of the nitrogen atom (e.g., by protonation or conversion to a quaternary ammonium salt). This reactivity provides a pathway to synthetically useful 1,3-amino alcohols and their derivatives.

Applications in Drug Discovery: A Key Building Block for PROTACs

One of the most significant applications of this compound is its role as a key building block in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These VHL ligands are integral components of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to induce the degradation of specific disease-causing proteins.

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to both the POI and the E3 ligase, the PROTAC brings them into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The this compound moiety is often incorporated into the VHL ligand scaffold. The azetidine ring provides a rigid and three-dimensional element that can enhance binding affinity and selectivity for the VHL protein. The secondary amine of the azetidine serves as a convenient attachment point for the linker, which is then connected to the POI ligand.

Caption: Role of this compound in PROTACs.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2] Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features and reactivity profile make it an important precursor for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. As the demand for novel therapeutics with improved properties continues to grow, the utility of specialized building blocks like this compound is expected to increase, further solidifying the importance of the azetidine scaffold in drug discovery.

References

-

(a) Building blocks used for partial PROTAC reagents synthesis; (b) general synthesis of partial PROTAC reagents. ResearchGate. [Link]

-

trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. MDPI. [Link]

-

This compound, min 97%, 25 mg. CP Lab Safety. [Link]

-

Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Synthesis of N-benzyl-2-azetidinone. PrepChem.com. [Link]

-

Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. National Institutes of Health. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

FT-IR Absorption Results For Azetidine Derivatives (M32-M37). ResearchGate. [Link]

-

Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. National Institutes of Health. [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

-

Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. National Institutes of Health. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. National Institutes of Health. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. http:/ /ejournal.upi. edu. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Hilaris Publisher. [Link]

Sources

Spectroscopic Characterization of 2-((benzyloxy)methyl)azetidine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic properties of 2-((benzyloxy)methyl)azetidine, a key building block in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding reactivity. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide utilizes predicted data, offering a robust framework for researchers working with this and similar azetidine derivatives.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a strained four-membered azetidine ring, a flexible benzyloxy side chain, and a secondary amine. These features give rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is crucial for researchers in quality control, process development, and structural biology.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom. The data presented here is predicted using advanced computational algorithms, such as those found in ChemDraw or similar software packages, which provide reliable estimations of chemical shifts and coupling constants.[1][2]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ reveals distinct signals for the aromatic, benzylic, azetidine, and methylene protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Ar-H |

| 4.55 | s | 2H | Ph-CH ₂-O |

| 3.70 | m | 1H | Azetidine-CH |

| 3.50 | t, J = 7.5 Hz | 2H | Azetidine-CH ₂-N |

| 3.40 | dd, J = 9.0, 5.0 Hz | 1H | O-CH ₂-CH (diastereotopic) |

| 3.30 | dd, J = 9.0, 7.0 Hz | 1H | O-CH ₂-CH (diastereotopic) |

| 2.10 | m | 2H | Azetidine-CH-CH ₂-CH₂ |

| 1.90 | br s | 1H | NH |

Interpretation and Rationale:

-

Aromatic Protons (7.25-7.40 ppm): The five protons of the phenyl group are expected to resonate in this region as a complex multiplet, a characteristic feature of a monosubstituted benzene ring.

-

Benzylic Protons (4.55 ppm): The two protons of the benzylic methylene group (Ph-CH ₂-O) are chemically equivalent and appear as a singlet due to the absence of adjacent protons. Their downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the phenyl ring.

-

Azetidine Methine Proton (3.70 ppm): The proton on the chiral center of the azetidine ring (C2) is expected to be a multiplet due to coupling with the adjacent methylene protons of the side chain and the azetidine ring protons.

-

Azetidine Methylene Protons (3.50 ppm and 2.10 ppm): The protons on the azetidine ring at C4 and C3 will show distinct signals. The protons at C4, being adjacent to the nitrogen, are shifted downfield compared to the protons at C3.

-

Side-Chain Methylene Protons (3.40 and 3.30 ppm): The methylene protons adjacent to the oxygen and the chiral center are diastereotopic. This means they are in different chemical environments and will exhibit distinct chemical shifts and couple with each other (geminal coupling) and with the C2 proton, resulting in a pair of doublets of doublets.

-

NH Proton (1.90 ppm): The proton on the nitrogen atom typically appears as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 138.5 | Ar-C (quaternary) |

| 128.4 | Ar-C H |

| 127.7 | Ar-C H |

| 127.6 | Ar-C H |

| 73.2 | Ph-C H₂-O |

| 71.8 | O-C H₂-CH |

| 62.5 | Azetidine-C H |

| 49.0 | Azetidine-C H₂-N |

| 23.5 | Azetidine-CH-C H₂-CH₂ |

Interpretation and Rationale:

-

Aromatic Carbons (127.6-138.5 ppm): The six carbons of the benzene ring will appear in this region. The quaternary carbon (ipso-carbon) will be the most downfield, while the other five CH carbons will have similar chemical shifts.

-

Benzylic and Side-Chain Carbons (71.8 and 73.2 ppm): The carbons of the benzylic methylene group and the side-chain methylene group attached to the oxygen atom are in the characteristic region for carbons single-bonded to oxygen.

-

Azetidine Carbons (23.5, 49.0, and 62.5 ppm): The carbons of the azetidine ring are shifted upfield compared to less strained cyclic amines. The C2 carbon, being substituted, will be the most downfield of the ring carbons.

Experimental Protocol for NMR Data Acquisition

Figure 2. Standard workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a good starting point for many organic molecules. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field needs to be homogenized for the sample volume, a process known as shimming, which is crucial for obtaining high-resolution spectra. The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability throughout the experiment.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Since the natural abundance of ¹³C is low (~1.1%), more scans are required to obtain a good spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially for quaternary carbons.

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. For the ¹H spectrum, the signals are integrated to determine the relative number of protons. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3350-3400 | Medium, Broad | N-H stretch | Secondary Amine |

| 3030-3100 | Medium | C-H stretch | Aromatic |

| 2850-2960 | Medium | C-H stretch | Aliphatic |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1100-1150 | Strong | C-O stretch | Ether |

| 1050-1100 | Strong | C-N stretch | Amine |

| 700-750, 690-710 | Strong | C-H bend (out-of-plane) | Monosubstituted Benzene |

Interpretation and Rationale:

-

N-H Stretch (3350-3400 cm⁻¹): The stretching vibration of the N-H bond in the secondary amine of the azetidine ring is expected in this region. The peak is often broad due to hydrogen bonding.

-

C-H Stretches (2850-3100 cm⁻¹): The spectrum will show absorptions for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).

-

C=C Aromatic Stretches (1450-1600 cm⁻¹): The characteristic stretching vibrations of the carbon-carbon double bonds in the benzene ring appear as a set of peaks in this region.

-

C-O Ether Stretch (1100-1150 cm⁻¹): A strong absorption band corresponding to the C-O stretching vibration of the benzyl ether group is a key diagnostic feature.

-

C-N Amine Stretch (1050-1100 cm⁻¹): The stretching vibration of the C-N bond in the azetidine ring will also be present.

-

Aromatic C-H Bends (690-750 cm⁻¹): Strong bands in this region are characteristic of the out-of-plane C-H bending vibrations of a monosubstituted benzene ring.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: For liquid samples like this compound, no special preparation is needed for ATR-IR. A small drop of the neat liquid is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract the absorbance of the crystal and the atmosphere (e.g., CO₂, water vapor) from the sample spectrum.

-

Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is recorded. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: The ATR crystal must be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) after the measurement to avoid cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |

| 177 | High | [M]⁺ (Molecular Ion) |

| 176 | Moderate | [M-H]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 86 | Moderate | [M - C₇H₇O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Interpretation and Rationale:

-

Molecular Ion ([M]⁺, m/z 177): The molecular ion peak, corresponding to the intact molecule with one electron removed, will confirm the molecular weight of the compound (C₁₁H₁₅NO, MW = 177.24 g/mol ).[3]

-

[M-H]⁺ (m/z 176): Loss of a hydrogen radical is a common fragmentation pathway.

-

Tropylium Ion ([C₇H₇]⁺, m/z 91): The most characteristic and often the base peak in the mass spectra of benzyl ethers is the tropylium ion at m/z 91. This is formed by the cleavage of the C-O bond and rearrangement of the resulting benzyl cation.

-

[M - C₇H₇O]⁺ (m/z 86): This fragment corresponds to the loss of the entire benzyloxy group.

-

Phenyl Cation ([C₆H₅]⁺, m/z 77): Loss of a CH₂ group from the tropylium ion can lead to the formation of the phenyl cation.

Figure 3. Plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - EI)

-

Sample Introduction: For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are common methods. GC-MS is often preferred as it also provides information on the purity of the sample.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound, based on predicted data, provides a detailed structural fingerprint that is invaluable for researchers in drug discovery and development. The combination of ¹H and ¹³C NMR, IR, and MS data allows for unambiguous identification and characterization of this important synthetic intermediate. The experimental protocols outlined in this guide provide a standardized approach for obtaining high-quality spectroscopic data, ensuring the reliability and reproducibility of experimental results.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

ChemDraw. PerkinElmer Informatics. [Link]

-

NMRShiftDB. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

CP Lab Safety. (n.d.). This compound, min 97%, 25 mg. Retrieved from [Link]

-

Upstream Solutions. (n.d.). Putting ChemNMR to the Test. Retrieved from [Link]

-

ChemDraw tutorial 4 - Prediction of NMR. (2021, January 12). YouTube. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-((Benzyloxy)methyl)azetidine (CAS No. 1220030-41-0): A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Azetidine Scaffolds in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1] Its inherent ring strain and three-dimensional character can impart favorable attributes to bioactive molecules, such as improved metabolic stability, enhanced solubility, and novel intellectual property space.[1] Within the rapidly evolving field of targeted protein degradation, the strategic incorporation of specialized building blocks is paramount to the rational design of potent and selective therapeutics. 2-((Benzyloxy)methyl)azetidine (CAS No. 1220030-41-0) has emerged as a valuable synthetic intermediate, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its properties, synthesis, and application in the development of next-generation protein degraders.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a synthetic building block is fundamental to its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1220030-41-0 | [2] |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| Molecular Weight | 177.24 g/mol | [2] |

| Appearance | Oil | [3] |

| Purity | ≥97% | [2] |

| Storage Temperature | 2-8°C | [4] |

| Solubility | Information not publicly available. | |

| Boiling Point | Information not publicly available. | |

| Melting Point | Information not publicly available. |

Safety and Handling

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H332: Harmful if inhaled.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Measures:

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[6] In case of contact with skin or eyes, flush immediately with copious amounts of water.[6] Store the compound in a tightly sealed container in a cool, dry place.[4]

Synthesis of this compound

Mechanism of Action and Application in PROTACs

This compound is primarily utilized as a "Protein Degrader Building Block," specifically as a component of the linker in PROTACs.[2]

The Role of the Linker in PROTAC Function

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[8][9] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[8][9] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and significantly influence the potency and selectivity of the degrader.[8][9]

The incorporation of the this compound moiety into the linker can offer several advantages:

-

Vectorial Control: The defined stereochemistry and substitution pattern of the azetidine ring can provide precise control over the spatial orientation of the two ligands, facilitating optimal ternary complex formation.

-

Physicochemical Properties: The azetidine scaffold can modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are often challenging for these "beyond Rule of 5" molecules.[10]

-

Novelty and Patentability: The use of less common building blocks like functionalized azetidines can lead to novel chemical matter with distinct intellectual property rights.

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a PROTAC and the subsequent biological evaluation of the resulting degrader.

Protocol 1: Synthesis of a PROTAC Incorporating this compound

This protocol outlines a general procedure for coupling the azetidine building block to a pre-formed linker-E3 ligase ligand conjugate.

Materials:

-

This compound

-

Linker-E3 ligase ligand conjugate with a suitable reactive handle (e.g., a carboxylic acid or an alkyl halide)

-

Coupling reagents (e.g., HATU, HOBt) or a suitable base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

POI ligand with a suitable reactive handle for linker attachment

-

Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

-

Debenzylation (if necessary): If the final linker design requires a free amine on the azetidine nitrogen, the benzyl group must be removed. This can typically be achieved through catalytic hydrogenation (e.g., H₂, Pd/C) under acidic conditions.

-

Coupling Reaction:

-

If coupling to a carboxylic acid on the linker, dissolve the debenzylated azetidine, the linker-E3 ligase ligand conjugate, HATU, and HOBt in anhydrous DMF. Add DIPEA and stir the reaction at room temperature until completion (monitor by LC-MS).

-

If coupling via nucleophilic substitution with an alkyl halide on the linker, dissolve the debenzylated azetidine and the linker-E3 ligase ligand conjugate in a suitable solvent like DMF or acetonitrile. Add a non-nucleophilic base such as DIPEA and stir, possibly with heating, until the reaction is complete (monitor by LC-MS).

-

-

Purification: After completion, quench the reaction and perform an aqueous workup. Purify the resulting intermediate by flash column chromatography or preparative HPLC.

-

Final PROTAC Assembly: Couple the purified intermediate with the POI ligand using appropriate coupling chemistry to form the final PROTAC molecule.

-

Final Purification: Purify the final PROTAC using preparative HPLC to obtain the desired compound with high purity.

-

Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Protein Degradation Assay

This protocol describes a general method to assess the ability of a PROTAC to induce the degradation of its target protein in cultured cells.

Materials:

-

Cancer cell line expressing the POI

-

Complete cell culture medium

-

The synthesized PROTAC compound

-

DMSO (for stock solution)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

-

Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the desired concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Data Analysis:

-

Image the blot using a chemiluminescence imaging system.

-

Quantify the band intensities for the POI and the loading control.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation) values.

-

Characterization

Accurate characterization of this compound is crucial for its use in synthesis. While a comprehensive set of experimental spectra is not publicly available, predicted spectroscopic data can guide its identification.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the benzylic protons, the azetidine ring protons, and the aromatic protons of the benzyl group are expected. |

| ¹³C NMR | Resonances for the carbons of the azetidine ring, the benzylic carbon, the methyleneoxy carbon, and the aromatic carbons are anticipated. |

| Mass Spec. | The molecular ion peak [M+H]⁺ would be expected at m/z 178.12. |

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in drug discovery. Its unique structural features can be leveraged to fine-tune the properties of the linker in PROTACs, potentially leading to degraders with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a resource for researchers and scientists working at the forefront of targeted protein degradation. Further investigation into the specific biological activities and pharmacokinetic properties of PROTACs containing this moiety will be crucial in fully realizing its potential in the development of novel therapeutics.

References

- BenchChem. (2025).

- Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.

- Reaction Biology. (n.d.).

- Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.

- LifeSensors. (n.d.).

- BenchChem. (2025).

- BLD Pharm. (n.d.). 1220030-41-0|this compound.

- LabSolu. (n.d.). This compound.

- Google Patents. (n.d.).

- PubMed. (2026).

- CP Lab Safety. (n.d.). This compound, min 97%, 25 mg.

- AK Scientific, Inc. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.). EP0091239A1 - Azetidine derivatives and a process for their production.

- WuXi AppTec. (2022). Tackling the DMPK challenges of developing PROTAC drugs.

- PubChem. (n.d.). Azetidine.

- ResearchGate. (n.d.).

- PubMed. (2020). Azo-PROTAC: Novel Light-Controlled Small-Molecule Tool for Protein Knockdown.

- Google Patents. (n.d.).

- Rafidain Journal of Science. (2025).

- National Center for Biotechnology Information. (2020).

- National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.

- National Center for Biotechnology Information. (2023).

- Sigma-Aldrich. (n.d.). 2-[(benzyloxy)methyl]azetidine, trifluoroacetic acid | 2825011-63-8.

- National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.

- ResearchGate. (2025). (PDF) PROTACs improve selectivity for targeted proteins.

- National Center for Biotechnology Information. (n.d.).

- BOC Sciences. (n.d.). Emerging Research in Pro-PROTACs.

- ResearchGate. (2020). (PDF) Current strategies for the design of PROTAC linkers.

- Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.

- MDPI. (n.d.). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide.

- ResearchGate. (2023). (PDF) trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide.

- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.

- PubMed. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.

- ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.

- ResearchGate. (n.d.). Partial 2D HSQC NMR spectra ( δ c / δ H 50 – 95/2.5 – 6.0) of (A)....

- BenchChem. (n.d.). Application Notes and Protocols: Derivatization of 1-(4-Methylbenzyl)azetidine for Biological Screening.

- SpectraBase. (n.d.). Azetidine, 2-methyl- - Optional[MS (GC)] - Spectrum.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-[(benzyloxy)methyl]azetidine, trifluoroacetic acid | 2825011-63-8 [sigmaaldrich.com]

- 4. 1220030-41-0|this compound|BLD Pharm [bldpharm.com]

- 5. labsolu.ca [labsolu.ca]

- 6. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 7. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-((Benzyloxy)methyl)azetidine: Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-((Benzyloxy)methyl)azetidine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to modulate physicochemical properties and explore new chemical space. The strained four-membered ring imparts unique conformational constraints, while the benzyloxymethyl substituent provides a versatile handle for further functionalization. This in-depth guide provides a comprehensive overview of the primary synthetic strategies for accessing this key intermediate, with a focus on the practical selection of starting materials and methodologies. We will dissect the most prevalent and efficient synthetic routes, offering detailed protocols, mechanistic insights, and a comparative analysis to empower researchers in their synthetic planning and execution.

Introduction: The Strategic Importance of the Azetidine Moiety

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has gained significant traction in drug discovery.[1] Its inclusion in molecular scaffolds can lead to improved metabolic stability, enhanced binding affinity, and favorable aqueous solubility. Unlike its five-membered pyrrolidine counterpart, the azetidine ring's inherent strain and distinct puckering introduce specific conformational rigidity, which can be exploited to lock a molecule into a bioactive conformation. The title compound, this compound, serves as a chiral precursor that combines this valuable heterocyclic core with a protected hydroxymethyl group at the C2 position, a common site for diversification in drug candidates.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Route A: Functional Group Interconversion from a Pre-formed Azetidine Ring. This is arguably the most direct and widely adopted strategy, typically starting from commercially available azetidine-2-carboxylic acid or its esters. The core logic involves the reduction of the carboxylic acid/ester to a primary alcohol, followed by protection of the hydroxyl group.

-

Route B: Cyclization of Acyclic Precursors. This approach builds the azetidine ring from a suitably functionalized open-chain molecule. This strategy often involves the intramolecular cyclization of an amino alcohol derivative, where one hydroxyl group is converted into a good leaving group.

The choice between these routes depends on factors such as the availability and cost of starting materials, desired stereochemistry, and scalability requirements.

Detailed Synthetic Routes and Protocols

Route A: Synthesis from Azetidine-2-carboxylic Acid

This is a robust and high-yielding two-step sequence that leverages the commercial availability of L-azetidine-2-carboxylic acid, making it ideal for producing the (S)-enantiomer of the target molecule.[2]

Workflow Overview:

Figure 1: Synthetic pathway from azetidine-2-carboxylic acid.

Step 1: Reduction of Azetidine-2-carboxylic Acid to Azetidine-2-methanol

The critical first step is the reduction of the carboxylic acid to the corresponding primary alcohol.

-

Expert Insight (Choice of Reagent): While several reducing agents can accomplish this transformation, Lithium aluminum hydride (LiAlH₄) is a common and effective choice due to its high reactivity. However, its pyrophoric nature and the need for stringent anhydrous conditions can be a drawback. An alternative is the use of borane complexes, such as Borane-tetrahydrofuran complex (BH₃·THF), which offers a milder and often safer reaction profile. The choice depends on lab-scale safety protocols and tolerance of other functional groups if a more complex substrate is used. A general patent describes the hydride reduction of 4-oxo-2-azetidinecarboxylic acid derivatives as a key step in producing azetidine-2-methanol intermediates.[3]

Protocol 3.1.1: Reduction of (S)-Azetidine-2-carboxylic Acid

-

Setup: A dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel is charged with Lithium aluminum hydride (LiAlH₄) (1.2 eq) suspended in anhydrous tetrahydrofuran (THF).

-

Addition: A solution of (S)-Azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise via the addition funnel to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: The reaction is carefully cooled to 0 °C and quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: The resulting granular precipitate is filtered off and washed thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude (S)-azetidine-2-methanol, which is often used in the next step without further purification.

Step 2: O-Benzylation of Azetidine-2-methanol

The second step involves the protection of the primary alcohol as a benzyl ether. This is typically achieved via a Williamson ether synthesis.

-

Expert Insight (Choice of Base and Solvent): Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the alcohol to form the reactive alkoxide. Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the reactants and facilitate the Sₙ2 reaction with benzyl bromide (BnBr). The use of DMF can often accelerate the reaction but is more difficult to remove during work-up.

Protocol 3.1.2: Benzylation of (S)-Azetidine-2-methanol

-

Setup: A dry, nitrogen-flushed round-bottom flask is charged with sodium hydride (60% dispersion in mineral oil, 1.2 eq) and washed with anhydrous hexanes to remove the oil. Anhydrous THF is then added.

-

Alkoxide Formation: A solution of crude (S)-azetidine-2-methanol (1.0 eq) in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is stirred for 30-60 minutes at this temperature.

-

Alkylation: Benzyl bromide (BnBr) (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The flask is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to afford pure (S)-2-((benzyloxy)methyl)azetidine.

Route B: Synthesis via Cyclization of an Acyclic Amino Alcohol

This strategy constructs the azetidine ring from an acyclic precursor, offering flexibility in substituent placement. A common approach starts from a protected γ-amino-α,β-diol.

Workflow Overview:

Figure 2: General pathway for azetidine synthesis via cyclization.

-

Expert Insight (Mechanism and Regioselectivity): This route hinges on an intramolecular Sₙ2 reaction.[4] The amine nucleophile attacks the carbon bearing a leaving group. For the synthesis of a 2-substituted azetidine, the starting material must be a 4-amino-1-ol derivative. The primary hydroxyl group is selectively activated (e.g., as a mesylate or tosylate) because it is less sterically hindered than the secondary hydroxyl group. The subsequent addition of a base promotes deprotonation of the amine (if it's a secondary amine) or facilitates the cyclization, leading to the formation of the four-membered ring.[5] Poor yields can sometimes result from side product formation, making careful control of reaction conditions crucial.[5]

Protocol 3.2.1: Cyclization of N-Benzyl-4-amino-1,2-butanediol (Illustrative)

-

Setup: To a solution of the N-benzyl-4-amino-1,2-butanediol (1.0 eq) and triethylamine (TEA) (2.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise.

-

Activation: Stir the reaction at 0 °C for 1-2 hours. The progress of the mesylation can be monitored by TLC.

-

Cyclization: After activation is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The triethylamine acts as a base to facilitate the intramolecular nucleophilic attack of the amine onto the carbon bearing the newly formed mesylate leaving group.

-

Work-up: After cooling, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product, N-benzyl-azetidine-2-methanol, is then purified by column chromatography. The final benzylation of the hydroxyl group would follow a protocol similar to 3.1.2.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the specific needs of the research program, including scale, cost, and stereochemical requirements.

| Feature | Route A (from Azetidine-2-carboxylic Acid) | Route B (from Acyclic Precursors) |

| Starting Material | (S)-Azetidine-2-carboxylic acid | Various γ-amino alcohols |

| Availability | Commercially available, optically pure | Often require multi-step synthesis |

| Number of Steps | 2-3 steps (Reduction, Protection) | Multi-step (Precursor synthesis, Activation, Cyclization) |

| Stereocontrol | Excellent (derived from chiral pool) | Can be complex; may require chiral auxiliaries or resolution |

| Scalability | Generally good and well-documented | Can be challenging due to cyclization efficiencies and byproducts |

| Key Advantage | Direct, reliable, high-yielding | High flexibility for analogue synthesis |

| Key Disadvantage | Relies on the cost/availability of the starting acid | Longer route, potentially lower overall yield |

Conclusion and Future Perspectives

The synthesis of this compound is most reliably and directly achieved starting from azetidine-2-carboxylic acid. This route is efficient, scalable, and provides excellent control of stereochemistry, making it the preferred method for most applications in drug discovery and development. The alternative strategy of constructing the ring from an acyclic precursor, while longer, offers valuable flexibility for creating diverse analogues not easily accessible from the chiral pool starting material. As the demand for novel, three-dimensional chemical scaffolds continues to grow, robust and versatile methods for the synthesis of functionalized azetidines will remain a critical enabling technology in the field of medicinal chemistry.

References

- Coelacanth Chemical Corporation. (1999). Synthesis of azetidine derivatives.

- Al-Khayat, S. A. K., & Mohammed, S. J. (2025). Synthesis and Characterization of Azetidine-2-One and Pyridazine Derivatives from Substituted Benzim. Rafidain Journal of Science.

-

Chekmarev, P., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Szakonyi, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

-

Parmar, D., & Sugiono, E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

- Sumitomo Chemical Company, Limited. (1999). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

-

Aurelio, L., et al. (n.d.). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. [Link]

-

Zagari, A., et al. (n.d.). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. PubMed. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 4. Azetidine synthesis [organic-chemistry.org]

- 5. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

Stability and Storage of 2-((benzyloxy)methyl)azetidine: An In-depth Technical Guide

Introduction

2-((benzyloxy)methyl)azetidine is a versatile building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutics. Its structure, incorporating a strained azetidine ring and a benzyloxy protecting group, presents unique stability characteristics that are critical to understand for its effective use in multi-step syntheses and for the long-term storage of the compound. This guide provides a comprehensive technical overview of the stability profile of this compound, recommended storage conditions, and detailed methodologies for its stability assessment. The insights presented herein are synthesized from established principles of organic chemistry and regulatory guidelines on stability testing, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for predicting its stability and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| CAS Number | 1220030-41-0 | [1] |

| Appearance | Not specified, likely an oil | [2] |

| Purity | Typically ≥97% | [1] |

Factors Influencing Stability

The stability of this compound is primarily dictated by the inherent reactivity of its two key functional moieties: the azetidine ring and the benzyl ether.

The Azetidine Ring: Strain and Susceptibility to Ring-Opening

The four-membered azetidine ring is characterized by significant ring strain, making it more susceptible to certain degradation pathways compared to larger, less strained heterocyclic systems.[3][4] A critical degradation mechanism for azetidines is acid-mediated ring-opening.[4][5] Protonation of the azetidine nitrogen increases the ring strain and renders the ring susceptible to nucleophilic attack, leading to cleavage of a C-N bond. The rate of this decomposition is highly dependent on pH, with significantly faster degradation observed under acidic conditions.[4]

The Benzyl Ether Group: A Robust Protecting Group

The benzyloxy group is a widely used protecting group for alcohols due to its general stability across a broad range of reaction conditions, including acidic and basic media.[6] However, it is susceptible to cleavage under specific conditions:

-

Reductive Cleavage (Hydrogenolysis): The most common method for deprotection of benzyl ethers is catalytic hydrogenolysis (e.g., H₂/Pd-C).[6][7] This process is typically high-yielding and occurs under mild, neutral conditions.[7]

-

Oxidative Cleavage: Benzyl ethers can also be cleaved under oxidative conditions, for example, using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone.[8]

-

Strong Acids: While generally stable to mild acids, benzyl ethers can be cleaved by very strong acids.[8][9]

Predicted Degradation Pathways

Based on the known reactivity of azetidines and benzyl ethers, the following degradation pathways for this compound can be predicted. These pathways are critical to consider during forced degradation studies to ensure the development of stability-indicating analytical methods.

Pathway 1: Acid-Catalyzed Ring Opening of Azetidine

Under acidic conditions, the azetidine nitrogen can be protonated, leading to a nucleophilic attack and ring-opening to form a γ-amino alcohol derivative.

Caption: Predicted reductive cleavage of the benzyl ether.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier data sheets:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential decomposition pathways. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation. |

| Light | Keep in a dark place | To prevent photolytic degradation. |

| Container | Tightly sealed container | To prevent exposure to moisture and air. |

Source:[10]

For handling, it is advised to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area. [11]

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. [12]The following protocols are based on ICH guidelines and are designed to stress the molecule under various conditions. [13][14]

Forced Degradation Workflow

Caption: Workflow for forced degradation and analysis.

Step-by-Step Protocols

1. Acidic Hydrolysis

-

Objective: To assess degradation under acidic conditions.

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Add 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

Analyze by HPLC-MS.

-

2. Basic Hydrolysis

-

Objective: To assess degradation under basic conditions.

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Add 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples before analysis.

-

Analyze by HPLC-MS.

-

3. Oxidative Degradation

-

Objective: To evaluate stability towards oxidation.

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Add 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time points.

-

Analyze by HPLC-MS.

-

4. Thermal Stress

-

Objective: To determine the effect of heat on stability.

-

Protocol:

-

Store a solid sample of this compound at 80°C for 48 hours.

-

Dissolve the sample in a suitable solvent.

-

Analyze by HPLC-MS.

-

For solution stability, heat a solution of the compound at 60°C for 48 hours and analyze.

-

5. Photolytic Stress

-

Objective: To assess stability under light exposure.

-

Protocol:

-

Expose a solution of this compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze by HPLC-MS, comparing with a control sample kept in the dark.

-

Analytical Workflow for Stability Assessment

A robust analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.

1. High-Performance Liquid Chromatography (HPLC)

-

A reverse-phase HPLC method is generally suitable for separating compounds of this polarity.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is a good starting point.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or mass spectrometry.

2. Mass Spectrometry (MS)

-

Coupling HPLC with a mass spectrometer (LC-MS) is essential for identifying the mass of the parent compound and any degradation products.

-

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the degradants.

-

Tandem mass spectrometry (MS/MS) can provide structural information for the characterization of unknown impurities.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

For definitive structure elucidation of significant degradation products, isolation (e.g., by preparative HPLC) followed by NMR analysis (¹H, ¹³C, and 2D NMR) is required.

Conclusion

The stability of this compound is a critical consideration for its application in research and development. The primary degradation pathways are predicted to be acid-catalyzed ring-opening of the azetidine moiety and reductive or oxidative cleavage of the benzyl ether. Adherence to recommended storage conditions—refrigeration, inert atmosphere, and protection from light—is essential for maintaining the compound's integrity. A systematic approach to forced degradation studies, coupled with robust analytical methods such as HPLC-MS, is necessary to fully characterize its stability profile and ensure the reliability of experimental outcomes.

References

- Ghorai, M. K., & Kumar, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.

-

Shaughnessy, E. K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

-

Shaughnessy, E. K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. [Link]

- AK Scientific, Inc. Safety Data Sheet: this compound.

- Jacobsen, E. N., & Svejstrup, T. D. (2017). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.

- ResolveMass Laboratories. (2025).

- International Journal of Applied Pharmaceutics. (2020).

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

- Fairhurst, R. A., & Mittoo, S. (2019). A practical guide to forced degradation and stability studies for drug substances. Drug Discovery Today.

- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

- Hidetoshi, Y., et al. (2001). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology.

- SGS.

-

Khan Academy. (2018). benzyl ether cleavage. YouTube. [Link]

-

CP Lab Safety. This compound, min 97%, 25 mg. [Link]

- University of Calgary. Alcohol Protecting Groups.

- BLD Pharm. 1220030-41-0|this compound.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. 1220030-41-0|this compound|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. ijisrt.com [ijisrt.com]

The Strategic Role of 2-((benzyloxy)methyl)azetidine in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogenous heterocycle, has transcended its status as a mere structural curiosity to become a cornerstone in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that medicinal chemists leverage to enhance metabolic stability, improve aqueous solubility, and explore novel chemical space. This guide focuses on a particularly valuable derivative, 2-((benzyloxy)methyl)azetidine, a key building block whose strategic importance is growing, most notably in the field of targeted protein degradation. We will provide an in-depth analysis of its physicochemical properties, a detailed, field-proven synthetic protocol, and a discussion of its critical application in the rational design of Proteolysis-Targeting Chimeras (PROTACs).

Core Molecular Attributes of this compound

A thorough understanding of a building block begins with its fundamental molecular characteristics. These properties are the foundation upon which its applications are built.

Molecular Formula and Weight

This compound is a deceptively simple molecule that packs significant functionality. Its composition is defined as:

Structural and Physicochemical Properties

The structure combines a strained azetidine ring, a flexible benzyloxy-methyl side chain, and a secondary amine, affording a unique set of properties that are highly advantageous in drug design.

| Property | Value / Description | Significance in Drug Discovery |

| Appearance | Typically an oil.[3] | Ease of handling in solution-phase chemistry. |

| Core Scaffold | 2-substituted Azetidine | Provides a rigid, sp³-rich vector, improving metabolic stability and offering precise exit vectors for linker attachment compared to more flexible aliphatic chains. |

| Key Functional Groups | Secondary Amine (NH), Ether (C-O-C) | The secondary amine is a key attachment point for further chemical elaboration. The benzyl ether provides a lipophilic region and is a stable protecting group for the primary alcohol precursor. |

| Storage Conditions | 2-8°C, under inert atmosphere | Standard for reactive amines to prevent degradation. |

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is not a trivial one-step reaction but a multi-stage process requiring careful control of protecting groups. The following protocol represents a robust and reproducible pathway, beginning with a commercially available N-protected azetidine precursor. The logic behind this three-step sequence is to first establish the hydroxymethyl group, then protect it via benzylation, and finally deprotect the azetidine nitrogen to yield the target compound.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. It involves the reduction of a carboxylic acid, protection of the resulting alcohol, and final deprotection of the ring nitrogen.

Caption: Synthetic pathway for this compound.

Step 1: Reduction of N-Boc-azetidine-2-carboxylic acid

Causality: The synthesis begins with the selective reduction of the carboxylic acid to a primary alcohol. Borane complexes are the reagents of choice for this transformation as they efficiently reduce carboxylic acids without affecting the tert-butyloxycarbonyl (Boc) protecting group.

Protocol:

-

To a solution of N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add borane-dimethyl sulfide complex (BH₃•SMe₂) (1.5 eq) dropwise.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate as a colorless oil, which can often be used in the next step without further purification.[4]

Step 2: O-Benzylation of the Primary Alcohol

Causality: The next step is the protection of the primary alcohol as a benzyl ether. The Williamson ether synthesis is a classic and reliable method for this. A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a nucleophilic alkoxide which then displaces the bromide from benzyl bromide (BnBr). The N-Boc group is stable under these basic conditions.

Protocol:

-

Dissolve the alcohol intermediate, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq), in anhydrous THF or DMF under an inert atmosphere.

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at this temperature to allow for complete deprotonation.

-

Add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Carefully quench the reaction by adding water. Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl this compound-1-carboxylate.

Step 3: N-Boc Deprotection

Causality: The final step is the removal of the Boc protecting group to liberate the secondary amine. This is achieved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective, but milder reagents like aqueous phosphoric acid can also be used if other acid-sensitive functionalities are present in a more complex molecule.[5][6]

Protocol:

-

Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product, This compound . The product can be purified further by chromatography if necessary.

Characterization and Spectroscopic Data

Full characterization is essential to confirm the identity and purity of the synthesized compound. While a publicly available, peer-reviewed full dataset is elusive, data from commercial suppliers and predictions based on its structure provide a reliable profile.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~4.5 ppm), azetidine ring protons (multiplets between ~2.0-4.0 ppm), and the exocyclic methylene protons adjacent to the ether oxygen (~3.5-3.7 ppm). |

| ¹³C NMR | Aromatic carbons (~127-138 ppm), benzylic carbon (~73 ppm), carbons of the azetidine ring (~20-55 ppm), and the exocyclic CH₂ carbon (~70-75 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 178.12. |

Application in Drug Discovery: The Azetidine Linker in PROTACs

The designation of this compound as a "Protein Degrader Building Block" points to its primary application in the synthesis of PROTACs.[1]

The PROTAC Concept

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system. They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[7][8]

Caption: Mechanism of Action for a PROTAC molecule.

The Critical Role of the Linker

The linker is not merely a spacer; its length, rigidity, and chemical nature are critical determinants of a PROTAC's efficacy.[8][9] It must orient the two ligands in a precise geometry to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). This is where the unique properties of the azetidine ring become paramount.

Why 2-Substituted Azetidines are Superior Linker Components

-

Structural Rigidity: Compared to flexible alkyl or PEG linkers, the four-membered azetidine ring introduces a degree of conformational constraint. This rigidity helps to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex.[7]

-

Defined Exit Vectors: The 2-substitution pattern provides a well-defined exit vector from the ring. This allows for precise control over the linker's trajectory and the ultimate positioning of the E3 ligase relative to the target protein.

-

Improved Physicochemical Properties: The inclusion of the sp³-rich, polar azetidine scaffold can improve properties like aqueous solubility and reduce lipophilicity compared to purely aliphatic linkers, which is often beneficial for cell permeability and overall pharmacokinetic profiles.

-